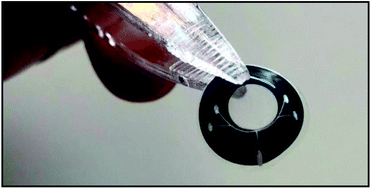Capillary flow in microchannel circuitry of scleral lenses
RSC Advances Pub Date: 2019-04-09 DOI: 10.1039/C9RA01094G
Abstract
Continuous monitoring of biomarkers in a quantitative manner at point-of-care settings can advance early diagnosis in medicine. Contact lenses offer a minimally-invasive platform to continuously detect biomarkers in tear fluid. Microfluidic components as lab-on-a-chip technology have the potential to transform contact lenses into fully-integrated multiplexed sensing devices. Here, simple and complex microchannels are created in scleral lenses that perform microfluidic operations via capillary action. The engraving of microchannels in scleral lenses were performed by laser micromilling, where a predictive computational model was developed to simulate the effect of laser power and exposure time on polymer behavior. Experimentally varying the CO2 laser power (1.2–3.6 W) and speed (38–100 mm s−1) allowed the micromilling of concave microchannels with groove depths of 10–240 μm and widths of 35–245 μm on polymetric substrates. The demonstrated laser micromilled circuitry in scleral lenses included linear channels, T/Y junctions, multiplexed arrays, mixers, and spiral channels, as well as serially organized multicomponent channels. Capillary forces acting in the microchannels allowed flowing rhodamine dye within the microfluidic components, which was visualized by optical microscopy in reflection and transmission modes simultaneously. The developed microfluidic components in scleral lenses may enable tear sampling, storage, analysis, and multiplexed detection capabilities for continuous monitoring applications.


Recommended Literature
- [1] A Ni-catalyzed asymmetric C(sp)–P cross-coupling reaction for the synthesis of P-stereogenic alkynylphosphines†
- [2] Dinuclear Cu(ii) complexes based on two flexible Schiff-base ligands and one unusual in situ formed diphenolate 2,6-piperidin-4-one derivative†
- [3] Binding of molecular oxygen by an artificial heme analogue: investigation on the formation of an Fe–tetracarbene superoxo complex†
- [4] Mass spectrometric determination of the dissociation energy of the molecule BO
- [5] A micromachined interface for airborne sample-to-liquid transfer and its application in a biosensor system†
- [6] Ultrafast X-ray absorption study of longitudinal–transverse phonon coupling in electrolyte aqueous solution
- [7] Back cover
- [8] Manipulation of the sterically hindering effect to realize AIE and TADF for high-performing nondoped solution-processed OLEDs with extremely low efficiency roll-off†
- [9] Front cover
- [10] Contrasting reactions of hydrated electron and formate radical with 2-thio analogues of cytosine and uracil†

Journal Name:RSC Advances
Research Products
-
CAS no.: 154-68-7









